molecular formula C19H22ClNO2 B14665225 4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride CAS No. 38855-54-8

4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride

Cat. No.: B14665225
CAS No.: 38855-54-8
M. Wt: 331.8 g/mol
InChI Key: QSHASOHWSKBQAS-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride typically involves the following steps:

    Formation of 1-methyl-4-phenyl-4-piperidinol: This can be achieved through the reaction of 4-piperidone with phenylmagnesium bromide followed by methylation.

    Esterification: The resulting 1-methyl-4-phenyl-4-piperidinol is then esterified with benzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the benzoate ester.

    Hydrochloride Formation: Finally, the benzoate ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for the synthesis steps.

    Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.

    Quality control measures: to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted piperidines.

Scientific Research Applications

4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to other piperidine derivatives. Its ester and hydrochloride forms enhance its solubility and stability, making it a valuable compound in various applications.

Properties

CAS No.

38855-54-8

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

(1-methyl-4-phenylpiperidin-4-yl) benzoate;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-20-14-12-19(13-15-20,17-10-6-3-7-11-17)22-18(21)16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H

InChI Key

QSHASOHWSKBQAS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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